molecular formula C8H4ClF3O3 B134076 3-Chloro-4-(trifluoromethoxy)benzoic acid CAS No. 158580-93-9

3-Chloro-4-(trifluoromethoxy)benzoic acid

Cat. No. B134076
CAS RN: 158580-93-9
M. Wt: 240.56 g/mol
InChI Key: QGVQWEOEEXGRSD-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethoxy)benzoic acid, also known as trifluoromethoxychlorobenzoic acid (TFMCA), is an organic compound with a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. It is a white solid with a melting point of around 140°C and a boiling point of around 300°C. TFMCA has been used in the synthesis of various pharmaceuticals, biochemicals, and other organic compounds. It has also been used in the study of the mechanism of action of certain drugs, and in the development of new drugs.

Scientific Research Applications

Synthesis of Organic Compounds

The trifluoromethoxy group in compounds like 3-Chloro-4-(trifluoromethoxy)benzoic acid is pivotal for enhancing pharmacological and biological properties due to its ability to influence molecular interactions. A protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives demonstrates the utility of trifluoromethoxy-containing compounds as synthetic building blocks for pharmaceuticals, agrochemicals, and materials science. This method employs the Togni reagent II, highlighting the compound's role in facilitating the creation of structurally diverse molecules with potential application in drug discovery and development (Pengju Feng & Ming‐Yu Ngai, 2016).

Catalysis and Polymerization

Trifluoromethoxy-containing benzoic acids serve as crucial intermediates in the synthesis of complex polymers. For instance, their application in creating ruthenium-based metathesis catalysts showcases their significance in polymer science. These catalysts are instrumental in cyclopolymerization processes that lead to the formation of novel polymeric materials with unique properties, such as enhanced thermal stability and modified electronic characteristics (Martin G. Mayershofer, †. A. Oskar Nuyken, & M. Buchmeiser, 2006).

Fluorescence Probes Development

The development of novel fluorescence probes for detecting reactive oxygen species (ROS) underscores the versatility of this compound derivatives in biological and chemical sensing. These probes selectively detect highly reactive oxygen species, demonstrating the compound's potential in creating sensitive diagnostic tools for oxidative stress and related biological processes (Ken-ichi Setsukinai et al., 2003).

Materials Science and Coordination Chemistry

In materials science, this compound derivatives facilitate the construction of metal-organic frameworks (MOFs) with distinctive structures and properties. These frameworks exhibit a range of functionalities, including luminescence and magnetic properties, due to the unique coordination behavior of the trifluoromethoxy and chloro groups. Such materials have applications in sensing, catalysis, and as components in electronic devices (Gao-Shan Yang et al., 2015).

Safety and Hazards

The compound is classified as an eye irritant (H319), skin irritant (H315), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

Mechanism of Action

Target of Action

This compound is primarily used for research and development purposes . More studies are needed to identify its specific molecular targets and their roles in biological systems.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-4-(trifluoromethoxy)benzoic acid . These factors can include pH, temperature, presence of other compounds, and specific characteristics of the biological system where the compound is applied. Detailed studies are needed to understand these influences better.

properties

IUPAC Name

3-chloro-4-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O3/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVQWEOEEXGRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378744
Record name 3-Chloro-4-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

158580-93-9
Record name 3-Chloro-4-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-(trifluoromethoxy)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of n-butyl lithium (4.4 ml of 2.5M solution in hexanes) in dry diisopropyl ether was treated at −78° C. under an inert atmosphere with 3-chloro4-trifluoromethoxy-bromobenzene (2.96 g) in diisopropyl ether. After 10 minutes, excess carbon dioxide (in the form of pellets) was added and the mixture left to slowly warm to ambient temperature. Ice-water was added and the organic layer run off. The aqueous layer was acidified with dilute hydrochloric acid, extracted (ether), dried (magnesium sulphate) and evaporated to dryness to give 3-chloro-4-trifluoromethoxybenzoic acid (1.51 g) as a white solid, m.p. 110.5-111.5° C.
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Synthesis routes and methods II

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